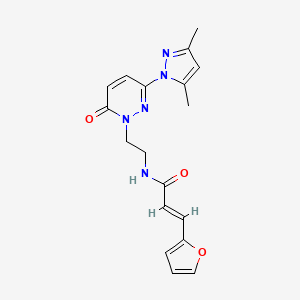
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide , a derivative of pyrazole and furan, has shown promising biological activities in various studies. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H19N5O2
- Molar Mass : 313.36 g/mol
- CAS Number : Not explicitly listed in the sources, but related compounds have been cataloged.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring, followed by acylation and coupling reactions with furan and pyridazine derivatives. The one-pot synthesis methods have been explored to enhance yield and efficiency, as reported in recent studies focusing on pyrazole derivatives .
Anticancer Activity
Recent evaluations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The biological activity is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels may contribute to oxidative stress in cancer cells, promoting cell death.
- Targeting Specific Pathways : Some studies suggest that pyrazole derivatives may inhibit key signaling pathways involved in tumor growth and metastasis.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, using MTT assays on A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with the furan moiety exhibited enhanced activity due to increased lipophilicity and better membrane permeability .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example, substituents at the 3-position were critical for enhancing anticancer properties while maintaining low toxicity towards normal cells .
Comparative Table of Biological Activities
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.35 | Apoptosis induction |
| Compound B | HepG2 | 8.74 | ROS generation |
| Our Compound | Various | TBD | TBD |
特性
IUPAC Name |
(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-12-14(2)23(20-13)16-6-8-18(25)22(21-16)10-9-19-17(24)7-5-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJCKHADOSFONK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














